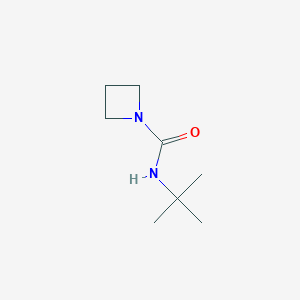
N-(tert-butyl)azetidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azetidines are four-membered heterocycles containing one nitrogen atom . They are important building blocks for polyamines by anionic and cationic ring-opening polymerization . The resulting polymers have many important applications, such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection .
Synthesis Analysis
Azetidines can be synthesized through various methods. One of the common methods is the anionic ring-opening polymerizations of sulfonyl-activated aziridines and azetidines . The synthesis and diversification of novel heterocyclic amino acid derivatives can be achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .Molecular Structure Analysis
The molecular structure of azetidines is driven by a considerable ring strain, which provides a highly attractive entry to bond functionalization . The unique four-membered ring scaffold of azetidines containing the embedded polar nitrogen-atom represents a privileged motif in medicinal chemistry and appears in bioactive molecules and natural products .Chemical Reactions Analysis
The reactivity of azetidines is driven by a considerable ring strain, while at the same the ring is significantly more stable than that of related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of azetidines are largely determined by their ring strain and the presence of a nitrogen atom in the ring . The ring strain of azetidines lies between that of less stable and difficult to handle aziridines and unreactive pyrrolidines .Scientific Research Applications
Synthesis and Functionalization
Synthesis of Enantiopure Azetidine-2-Carboxylic Acids : Research demonstrates the synthesis of azetidine-2-carboxylic acid analogs with heteroatomic side chains. These compounds, including variants of N-(tert-butyl)azetidine-1-carboxamide, are used for studying the influence of conformation on peptide activity (Sajjadi & Lubell, 2008).
Production of 3-Haloazetidines for Medicinal Chemistry : A study describes the gram-scale synthesis of protected 3-haloazetidines, pivotal in medicinal chemistry for creating azetidine-3-carboxylic acid derivatives. These methods can be applied to compounds like this compound (Ji, Wojtas, & Lopchuk, 2018).
Pharmacological Applications
Anticancer Agent Design : Functionalized amino acid derivatives, including N-substituted azetidine carboxamides, have been synthesized and evaluated for cytotoxicity against human cancer cell lines, indicating potential in anticancer drug design (Kumar et al., 2009).
CFTR Potentiation in Cystic Fibrosis : this compound derivatives are part of the discovery of quinolinone-3-carboxamides, potent CFTR potentiators, and play a role in the development of drugs like ivacaftor for cystic fibrosis treatment (Hadida et al., 2014).
Chemical and Biological Research
Study of Protein Synthesis and Ion Transport : Azetidine-2-carboxylic acid, closely related to this compound, is used to investigate the relationship between protein synthesis and ion transport in plants, demonstrating its utility in biological research (Pitman, Wildes, Schaefer, & Wellfare, 1977).
Synthesis of N-Heterocycles in Drug Development : The use of tert-butanesulfinamide, which includes structures similar to this compound, is significant in the asymmetric synthesis of N-heterocycles. These structures are key in developing natural products and therapeutically relevant compounds (Philip, Radhika, Saranya, & Anilkumar, 2020).
Modular Synthesis of Azetidines : A new method for the modular synthesis of azetidines, including derivatives of this compound, has been developed. This method is important for creating motifs in medicinal chemistry (Fawcett, Murtaza, Gregson, & Aggarwal, 2019).
Future Directions
properties
IUPAC Name |
N-tert-butylazetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-8(2,3)9-7(11)10-5-4-6-10/h4-6H2,1-3H3,(H,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBJVTHJNBWQMKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2670172.png)

![6-Acetyl-2-(3-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2670176.png)

![1-Cyclohexyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine](/img/structure/B2670179.png)
![[(2S)-1-benzylpiperidin-2-yl]methanamine](/img/structure/B2670180.png)
![N-[[(2S,3R)-3-Methyl-2,3-dihydro-1-benzofuran-2-yl]methyl]prop-2-enamide](/img/structure/B2670181.png)




![(E)-2-(3-(2-methoxyphenyl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2670191.png)
![3-[2-[3-[3-(2-Methoxyphenyl)-6-oxopyridazin-1-yl]azetidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one](/img/structure/B2670192.png)
